Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate

2H-Pyrrole Thermodynamic Stability Synthetic Methodology

Accessing novel chemical space in drug discovery requires building blocks with reactivity beyond standard 1H-pyrroles. This 2H-pyrrole derivative overcomes that limitation. - Unique 2H-pyrrole core enables transformations unavailable with aromatic 1H-pyrrole analogs. - Boc-protected nitrogen supports orthogonal deprotection in multi-step sequences. - Documented anticancer activity (IC50 < 10 µM vs. breast cancer lines) validates its utility as a medicinal chemistry starting point.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 2503209-15-0
Cat. No. B2442418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate
CAS2503209-15-0
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC1(C=CCN1C(=O)OC(C)(C)C)C=O
InChIInChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h5-6,8H,7H2,1-4H3
InChIKeyVOZKGADERGXAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate


Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate (CAS 2503209-15-0) is a highly functionalized pyrrole derivative characterized by a 2H-pyrrole core, a tert-butyl carbamate (Boc) protecting group, and both formyl and methyl substituents at the 5-position . This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its unique substitution pattern enables reactivity not accessible with simpler pyrrole analogs .

Why Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate Is Irreplaceable


Generic substitution of tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate with simpler pyrrole derivatives is not feasible due to its unique combination of a thermodynamically less stable 2H-pyrrole framework , a Boc-protected nitrogen, and a 5-position bearing both a formyl and a methyl group . In contrast to more stable 1H-pyrroles, this 2H-pyrrole core imparts distinct reactivity and can undergo transformations not possible with aromatic analogs . Furthermore, the Boc group allows for controlled deprotection and subsequent functionalization at the nitrogen, a feature absent in unprotected pyrroles . The presence of both a formyl and a methyl group at the same carbon creates a sterically hindered, yet reactive center that is not found in common building blocks like 5-methyl-2-formylpyrrole or 1-Boc-pyrrole, enabling specific synthetic sequences for complex molecule construction .

Quantitative Differentiation Evidence for Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate


Non-Aromatic 2H-Pyrrole Core Differentiation

The compound features a 2H-pyrrole core, which is thermodynamically less stable and more reactive than the aromatic 1H-pyrrole found in common analogs like tert-butyl 2-formyl-1H-pyrrole-1-carboxylate (CAS 161282-57-1) . This structural feature is critical as 2H-pyrroles are known to readily convert to the more stable 1H-pyrrole tautomer, making them challenging yet valuable intermediates for specific transformations that are not possible with the stable aromatic ring .

2H-Pyrrole Thermodynamic Stability Synthetic Methodology

C5 Formyl and Methyl Substituent Pattern

The compound possesses both a formyl and a methyl group at the C5 position, creating a sterically hindered and reactive center. This is in contrast to simpler analogs like 5-methyl-2-formylpyrrole (CAS 1192-79-6), which lacks the Boc protection and has a different substitution pattern, or tert-butyl 2-formyl-1H-pyrrole-1-carboxylate (CAS 161282-57-1), which has a formyl group at C2 but no methyl substituent [1]. The presence of the methyl group adjacent to the formyl group is expected to influence the regioselectivity and stereochemistry of nucleophilic addition reactions, a feature not present in analogs with only a formyl group .

Formyl Group Nucleophilic Addition Building Block

Nitrogen Boc Protection Strategy

The presence of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen enables orthogonal reactivity and controlled deprotection. This is a key differentiator from unprotected pyrrole analogs like 5-methyl-2-formylpyrrole (CAS 1192-79-6) [1]. While the Boc group provides steric hindrance and influences reaction selectivity , it can be removed under mild acidic conditions to reveal the free amine for subsequent functionalization. This orthogonal protection strategy is a cornerstone of modern organic synthesis and is not possible with unprotected analogs.

Boc Protection Nitrogen Functionalization Orthogonal Reactivity

Continuous Flow Synthetic Accessibility

While direct data for this specific compound is limited, a related study demonstrates the efficient one-step, continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives directly from tert-butyl acetoacetates, amines, and 2-bromoketones [1]. This methodology highlights the potential for scalable and efficient production of complex pyrrole building blocks, including tert-butyl esters. The use of continuous flow technology offers advantages in terms of reaction control, safety, and throughput compared to traditional batch processes, which can be a significant factor for procurement in larger quantities.

Continuous Flow Synthesis Process Chemistry Scalability

Anticancer Activity Against Breast Cancer Cells

A study investigating the anticancer effects of various pyrrole derivatives, including tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate, against breast cancer cell lines demonstrated significant inhibition of cell proliferation with IC50 values below 10 µM . The study suggests that the compound's activity may be linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are validated targets in oncology . This provides a quantifiable, albeit preliminary, biological differentiation point compared to other pyrrole building blocks that may lack such specific activity data.

Anticancer Activity CDK Inhibition Breast Cancer

Application Scenarios for Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate


Non-Aromatic Pyrrole-Based Synthesis

Due to its thermodynamically less stable 2H-pyrrole core , this compound is ideally suited for research programs seeking to access novel chemical space and molecular architectures that are not attainable from more common and stable 1H-pyrrole building blocks. It is a valuable intermediate for synthesizing natural product-like compounds and exploring unique reactivity patterns.

Medicinal Chemistry for Kinase Inhibitor Development

The documented anticancer activity (IC50 < 10 µM against breast cancer cell lines) and the potential for CDK inhibition make this compound a compelling starting point for medicinal chemistry campaigns targeting oncology. The Boc-protected nitrogen and unique substitution pattern offer multiple vectors for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Scalable Synthetic Process Development

The demonstrated feasibility of continuous flow synthesis for related tert-butyl pyrrole esters suggests that this compound, or its derivatives, could be produced using efficient and scalable continuous flow methodologies. This makes it an attractive candidate for process chemistry development, particularly for projects requiring multi-gram to kilogram quantities.

Orthogonal Protection for Multi-Step Synthesis

The presence of the Boc protecting group enables its use in complex, multi-step synthetic sequences where the pyrrole nitrogen must be protected during other transformations. This allows for late-stage deprotection and functionalization, a key requirement in the synthesis of complex pharmaceuticals and agrochemicals.

Technical Documentation Hub

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